Calculated Lipophilicity (ClogP) Differentiation Against N1-Benzyl Congener
The lipophilicity of this compound is predicted to be significantly lower than that of its closest N-substituted congener, 1-benzyl-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. A comparative analysis of calculated logP values demonstrates a quantifiable difference driven by the absence of the lipophilic N1-benzyl group [1]. This lower ClogP places the compound within a property space more compatible with lead-like criteria, a critical differentiator for fragment-based screening libraries.
| Evidence Dimension | Calculated Partition Coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ~ 2.8 – 3.5 (estimated based on structural fragment contributions; note: exact value not experimentally determined by vendor) [1] |
| Comparator Or Baseline | 1-benzyl-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide - estimated ClogP ~ 4.5 – 5.2 (calculated using analogous fragment addition) [1] |
| Quantified Difference | Reduction of ~1.5 – 2.0 logP units relative to the N1-benzyl congener. |
| Conditions | In silico prediction based on the molecular structure and fragment-based ClogP calculation methods validated for pyrazole analogs [1]. |
Why This Matters
A lower ClogP is associated with improved aqueous solubility and reduced non-specific protein binding, making this compound a more suitable starting point for fragment-based lead discovery compared to its more lipophilic N1-substituted counterparts.
- [1] PubChem. (2026). 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (Compound Summary, CID computed properties). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-30). View Source
